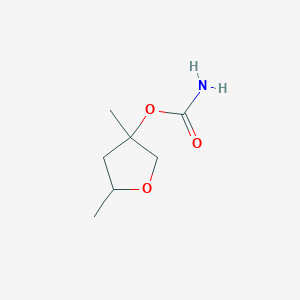
(3,5-Dimethyloxolan-3-yl) carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,5-Dimethyloxolan-3-yl) carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various applications, including pharmaceuticals, agriculture, and chemical synthesis. The compound’s structure features a five-membered oxolane ring substituted with two methyl groups at positions 3 and 5, and a carbamate group attached to the 3-position of the oxolane ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3,5-Dimethyloxolan-3-yl) carbamate typically involves the reaction of (3,5-Dimethyloxolan-3-yl) alcohol with an isocyanate or carbamoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include moderate temperatures (around 25-50°C) and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process. The final product is typically purified through distillation or recrystallization to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions: (3,5-Dimethyloxolan-3-yl) carbamate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the carbamate group can be hydrolyzed to form (3,5-Dimethyloxolan-3-yl) alcohol and carbon dioxide.
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxolane derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different carbamate derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water, and heat.
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed:
Hydrolysis: (3,5-Dimethyloxolan-3-yl) alcohol and carbon dioxide.
Oxidation: Oxolane derivatives with oxidized functional groups.
Substitution: Various carbamate derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(3,5-Dimethyloxolan-3-yl) carbamate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly as a prodrug or a pharmacologically active compound.
Industry: Utilized in the production of polymers, coatings, and other materials due to its reactivity and stability.
Mecanismo De Acción
The mechanism of action of (3,5-Dimethyloxolan-3-yl) carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways, depending on the specific enzyme targeted.
Comparación Con Compuestos Similares
- (3,5-Dimethyloxolan-2-yl) carbamate
- (3,5-Dimethyloxolan-4-yl) carbamate
- (3,5-Dimethyloxolan-5-yl) carbamate
Comparison: (3,5-Dimethyloxolan-3-yl) carbamate is unique due to the specific positioning of the carbamate group on the 3-position of the oxolane ring. This positioning can influence the compound’s reactivity, stability, and interaction with molecular targets. Compared to its isomers, this compound may exhibit different chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
89895-73-8 |
|---|---|
Fórmula molecular |
C7H13NO3 |
Peso molecular |
159.18 g/mol |
Nombre IUPAC |
(3,5-dimethyloxolan-3-yl) carbamate |
InChI |
InChI=1S/C7H13NO3/c1-5-3-7(2,4-10-5)11-6(8)9/h5H,3-4H2,1-2H3,(H2,8,9) |
Clave InChI |
KLNLDZDWOIIQAG-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(CO1)(C)OC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



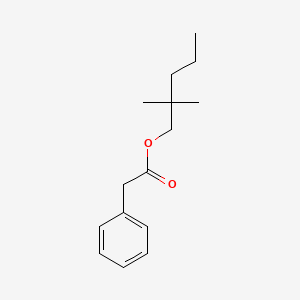


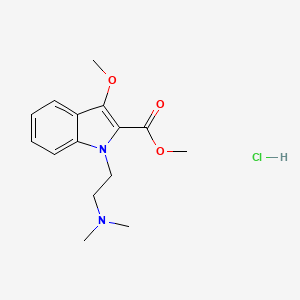

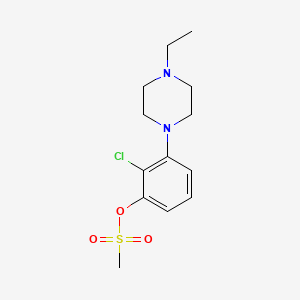
![4-[(2-Chloro-5-iodobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13794208.png)



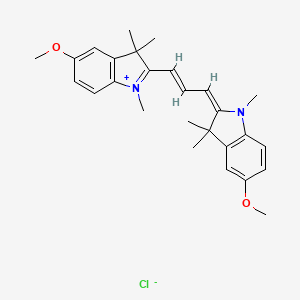
![N,N'-[Oxybis(methylene)]bis[N-phenylaniline]](/img/structure/B13794222.png)
![3-[(Prop-2-en-1-yl)amino]benzoyl chloride](/img/structure/B13794230.png)
